(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
This compound is a complex organic molecule that likely contains a benzothiazole ring, a thiophene ring, and a nitro group . Benzothiazole and thiophene are both aromatic heterocyclic compounds, which are often used in medicinal chemistry due to their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving heterocyclic compounds . For instance, triazoles can be synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a benzothiazole ring and a thiophene ring . These rings are likely connected by various functional groups, including a nitro group .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study discusses the synthesis of thiophene derivatives through a green approach utilizing 1,3-dipolar cycloaddition methodology. These compounds, including variants like N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, have shown potential antimicrobial activity against bacteria such as B. subtilis and fungi like A. niger, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (D. Sowmya et al., 2018).
Synthesis and Characterization for Antimicrobial Evaluation
Another study focused on the synthesis and characterization of thiophene derivatives for antimicrobial evaluation, showcasing the chemical versatility and potential pharmaceutical applications of such compounds. These efforts further demonstrate the relevance of thiophene-based compounds in drug development and the importance of structural modifications to enhance biological activity (Sailaja Rani Talupur et al., 2021).
Electrophilic Substitution Reactions
Research into the reactivity of thiophene derivatives, such as the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, uncovers the chemical behavior of thiophene compounds under electrophilic substitution reactions. This information is crucial for designing synthesis pathways for novel compounds with potential applications in organic electronics, pharmaceuticals, and other areas (A. Aleksandrov et al., 2020).
Potential Anti-inflammatory and Analgesic Agents
The development of thiophene derivatives as potential anti-inflammatory and analgesic agents is another area of interest. Studies have shown that specific thiophene derivatives can exhibit significant anti-inflammatory and nociceptive activities, suggesting their potential as therapeutic agents in treating conditions associated with inflammation and pain (I. Fakhr et al., 2009).
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h1,3-6,8H,7H2,(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOQKDYIBBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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